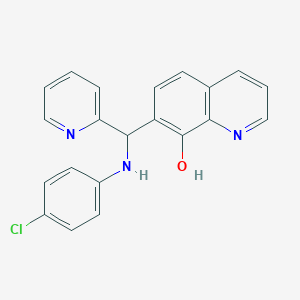

7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol” is a synthetic compound that belongs to the family of hydroxyquinoline derivatives. It is also known as CQ. The quinoline nucleus is present in numerous biological compounds and has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves nucleophilic aromatic substitution reactions . For example, a number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . For instance, the crystal structure of a related compound, “5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol”, has been determined . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were provided .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学的研究の応用

- 8-Quinolinol and its derivatives serve as chelating agents, forming fluorescent complexes with various metal ions such as Al³⁺, Zn²⁺, and Cd²⁺ . These complexes find applications in analytical chemistry, environmental monitoring, and metal ion detection.

- Bis(pyridin-2-ylmethyl)amine (DPA) , a ligand derived from 8-quinolinol , exhibits high selectivity for Zn²⁺. Zn²⁺ plays crucial roles in biological, pathological, and environmental processes . DPA is used to detect Zn²⁺ even at low concentrations in biological and environmental samples.

- Researchers have evaluated the cytotoxicities of complexes containing 8-quinolinol . For instance, in vitro studies assessed the cytotoxic effects of complexes in various human tumor cell lines and normal liver cells . These investigations contribute to understanding potential anticancer properties.

- Piritrexim , a compound related to 8-quinolinol , demonstrated antitumor effects on carcinosarcoma in rats. It also inhibited dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism . These findings highlight its potential as an antitumor agent.

- Structural design based on 8-quinolinol led to the synthesis of compounds with JAK1 inhibitory activity. One compound exhibited an impressive IC₅₀ value against JAK1, with selectivity over JAK2. Further optimization and pharmacokinetic studies are ongoing . JAK inhibitors play a role in autoimmune diseases and cancer therapy.

- Amin et al. synthesized derivatives of 8-quinolinol and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promise as potential anti-TB agents .

Chelating Reagents and Metal Complexes

Biological Ligands and Selectivity for Zn²⁺

Cytotoxicity Studies

Antitumor Effects and DHFR Inhibition

JAK1 Inhibition and Drug Design

Anti-Tubercular Activity

作用機序

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

将来の方向性

The development of novel quinoline derivatives with improved therapeutic effects is a significant area of study in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

特性

IUPAC Name |

7-[(4-chloroanilino)-pyridin-2-ylmethyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZXWUOBDWABRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826448.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)